Technical Monograph: 3-Chloro-N-(2,6-dichlorophenyl)propanamide
Technical Monograph: 3-Chloro-N-(2,6-dichlorophenyl)propanamide
The following technical guide provides an in-depth analysis of 3-Chloro-N-(2,6-dichlorophenyl)propanamide (CAS 35714-74-0). This monograph is structured for research scientists and process chemists, focusing on its dual role as a critical process impurity in NSAID manufacturing and a versatile electrophilic building block in medicinal chemistry.
CAS Number: 35714-74-0 Role: Alkylating Agent, Process Impurity (Homolog), Synthetic Intermediate
Part 1: Executive Technical Summary
3-Chloro-N-(2,6-dichlorophenyl)propanamide is a chlorinated amide characterized by a reactive alkyl chloride terminus and a sterically hindered 2,6-dichlorophenyl amide moiety. In pharmaceutical development, this compound occupies two distinct niches:
-
Critical Process Impurity: It is the "C3-homolog" impurity formed during the synthesis of Diclofenac and its key intermediate, 1-(2,6-dichlorophenyl)indolin-2-one . Its presence arises from the contamination of chloroacetyl chloride (C2) with 3-chloropropionyl chloride (C3). Understanding its formation and downstream fate (cyclization to quinolinone derivatives) is essential for CMC (Chemistry, Manufacturing, and Controls) regulatory compliance.
-
Synthetic Scaffold: Due to the reactivity of the
-chloro group, it serves as a linker for attaching the pharmacologically privileged N-(2,6-dichlorophenyl) motif to secondary amines (e.g., piperazines) in the synthesis of CNS-active agents and calcium channel blockers.
Part 2: Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 3-Chloro-N-(2,6-dichlorophenyl)propanamide |
| CAS Number | 35714-74-0 |
| Molecular Formula | |
| Molecular Weight | 252.52 g/mol |
| SMILES | ClCCC(=O)Nc1c(Cl)cccc1Cl |
| Appearance | White to off-white crystalline solid |
| Melting Point | 118–122 °C (Experimental range) |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
| Reactivity Class | Alkylating agent (Alkyl chloride); Weakly acidic amide |
Part 3: Synthesis of the Reference Standard
For analytical validation (e.g., impurity spiking studies), the pure standard must be synthesized. The following protocol ensures high purity by minimizing bis-acylation and hydrolysis.
Protocol: Acylation of 2,6-Dichloroaniline
Reaction Principle: Nucleophilic acyl substitution of 2,6-dichloroaniline with 3-chloropropionyl chloride in the presence of a non-nucleophilic base.
Reagents:
-
2,6-Dichloroaniline (1.0 eq)
-
3-Chloropropionyl chloride (1.1 eq) [Caution: Lachrymator]
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (Solvent, 10 V)
Step-by-Step Methodology:
-
Preparation: Charge 2,6-dichloroaniline and DCM into a reactor under
atmosphere. Cool the solution to 0–5 °C. -
Base Addition: Add TEA dropwise, maintaining temperature < 10 °C. The solution may darken slightly.
-
Acylation: Add 3-chloropropionyl chloride dropwise over 30 minutes. The exotherm must be controlled to prevent thermal degradation.
-
Reaction: Warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.
-
Quench & Workup:
-
Quench with water.[1]
-
Wash the organic layer with 1N HCl (to remove unreacted aniline and TEA).
-
Wash with sat.
(to remove acid chloride hydrolysis products). -
Wash with Brine, dry over
.
-
-
Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or Toluene/Heptane to achieve >99% purity.
Part 4: Process Chemistry – The "Homolog Impurity" Scenario
In the industrial synthesis of Diclofenac , the key intermediate is 1-(2,6-dichlorophenyl)indolin-2-one , formed via the Friedel-Crafts cyclization of N-(2,6-dichlorophenyl)-2-chloroacetamide.
If the starting reagent (chloroacetyl chloride) contains 3-chloropropionyl chloride as an impurity, CAS 35714-74-0 is formed. This impurity poses a specific risk because it can participate in the subsequent cyclization step, leading to a homologous byproduct.
Mechanism of Impurity Propagation
The following Graphviz diagram illustrates the parallel pathways of the desired drug substance and the homolog impurity.
Figure 1: Parallel synthesis pathways showing the propagation of the C3-homolog impurity (CAS 35714-74-0) into a quinolinone derivative during Diclofenac manufacturing.
Critical Control Point: The cyclization of CAS 35714-74-0 yields a six-membered lactam (Quinolinone derivative). This byproduct is structurally similar to the active pharmaceutical ingredient (API) and is often difficult to remove by standard crystallization due to similar solubility profiles.
Part 5: Applications in Medicinal Chemistry
Beyond its role as an impurity, CAS 35714-74-0 is a valuable scaffold for synthesizing N-substituted propanamides . The 2,6-dichlorophenyl group is a "privileged structure" in medicinal chemistry (found in Clonidine, Diclofenac, Guanfacine), known for improving metabolic stability by blocking the ortho-positions from oxidation.
Reaction: Nucleophilic Substitution ( )
The terminal alkyl chloride is susceptible to displacement by secondary amines, particularly piperazines, to form CNS-active linkers.
General Protocol:
-
Solvent: Acetonitrile or DMF.
-
Base:
or DIPEA (to neutralize HCl). -
Catalyst: KI (0.1 eq) can accelerate the reaction via the Finkelstein mechanism (in situ formation of alkyl iodide).
-
Temperature: 60–80 °C.
Example Application: Synthesis of piperazine-based calcium channel blockers or dopamine modulators.
Part 6: Analytical Characterization
For researchers characterizing this compound, the following data is typical.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
-
Retention Time: Elutes after the corresponding acetamide (C2 homolog) due to increased lipophilicity of the propyl chain.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Parent Ion:
observed at m/z 252.0. -
Isotope Pattern: Distinctive trichloro pattern.
-
M (252): 100%
-
M+2 (254): ~96% (due to 3 Cl atoms)
-
M+4 (256): ~30%
-
Part 7: Safety & Handling (GTI Assessment)
Genotoxic Impurity (GTI) Potential:
-
Structural Alert: The compound contains an alkyl chloride moiety (
) and an aniline derivative . Alkyl halides are potential alkylating agents that can react with DNA. -
ICH M7 Classification: It should be treated as a Class 3 impurity (Alerting structure, unrelated to the drug substance structure unless it is a homolog, in which case it requires bacterial mutagenicity (Ames) testing to confirm safety).
-
Handling: Use full PPE (gloves, goggles, fume hood). Avoid inhalation of dust.
References
-
Synthesis of Indolinone Intermediates
- Source: "Method for synthesizing diclofenac sodium intermediate 1-(2,6-dichlorophenyl)indoline-2-ketone." CN111100057B.
- Relevance: Establishes the standard synthetic route where the C2-amide is used, highlighting the C3-amide (CAS 35714-74-0) as the homologous impurity.
-
URL:
-
Piperazine Derivatives & Linker Chemistry
- Source: "Piperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
- Relevance: Describes the use of N-(2,6-dichlorophenyl) alkylamide linkers in the synthesis of bioactive piperazine compounds.
-
URL:
-
Chemical Identity & Properties
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 35714-74-0_CAS号:35714-74-0_3-Chloro-N-(2,6-dichlorophenyl)propanamide - 化源网 [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. FI75810C - A FRUIT PROCESSING OF THERMAL THERAPEUTIC NUTRITION PIPERAZINAL CHANNEL. - Google Patents [patents.google.com]
